1-Chloro-2-(cyclopentyloxy)-4-iodobenzene
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Overview
Description
1-Chloro-2-(cyclopentyloxy)-4-iodobenzene is an organic compound with the molecular formula C12H12ClIO. This compound is part of the halogenated benzene derivatives, characterized by the presence of chlorine, iodine, and a cyclopentyloxy group attached to a benzene ring. It is used in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(cyclopentyloxy)-4-iodobenzene can be synthesized through a multi-step process involving the substitution of a hydrogen atom on the benzene ring with chlorine, iodine, and a cyclopentyloxy group. One common method involves the use of Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(cyclopentyloxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidized derivatives such as phenols or quinones.
Reduction Products: Reduced derivatives such as cyclohexane derivatives.
Scientific Research Applications
1-Chloro-2-(cyclopentyloxy)-4-iodobenzene is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Chemical Biology: The compound is used to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-chloro-2-(cyclopentyloxy)-4-iodobenzene involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism, where the nucleophile attacks the aromatic ring, forming a Meisenheimer complex, followed by the elimination of the leaving group . This mechanism is influenced by the electronic and steric properties of the substituents on the benzene ring.
Comparison with Similar Compounds
1-Chloro-2-(cyclopentyloxy)-4-nitrobenzene: Similar structure but with a nitro group instead of iodine.
1-Chloro-2-(cyclopentyloxy)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine.
1-Chloro-2-(cyclopentyloxy)-4-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1-Chloro-2-(cyclopentyloxy)-4-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain types of chemical reactions, such as coupling reactions.
Properties
IUPAC Name |
1-chloro-2-cyclopentyloxy-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIO/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAPLQPOBWOMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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